![molecular formula C18H26N2O5 B1393499 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid CAS No. 1216502-34-9](/img/structure/B1393499.png)
4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid
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Description
4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid (4-EBPB) is an organic compound used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-EBPB can be synthesized using a variety of methods, including direct reaction of piperazine and 4-bromobenzoyl chloride, or by cyclization of the amide of 4-bromobenzoic acid. 4-EBPB is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Piperazine Derivatives
Protected piperazines like 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine are crucial intermediates in the synthesis of a wide range of piperazine derivatives. These derivatives are often used in pharmaceuticals and exhibit a broad spectrum of biological activities . The tert-butyloxycarbonyl (Boc) group specifically allows for the protection of the piperazine nitrogen, preventing unwanted side reactions during the synthesis process.
Peptide Synthesis
The Boc-protected amino group in this compound is instrumental in peptide synthesis. It provides a way to protect the amine functionality while other reactions are carried out on the peptide chain. After the synthesis is complete, the Boc group can be removed under mild acidic conditions without affecting the peptide backbone .
Drug Development
Due to its structural similarity to many biologically active molecules, 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine is used in drug development, particularly in the creation of molecules that can interact with the central nervous system. Piperazine cores are found in many drugs, including antipsychotics and antidepressants .
Material Science
In material science, this compound can be used to modify the surface properties of materials. The carboxyphenoxy group can bind to various substrates, allowing the piperazine ring to interact with other molecules, which can be useful in creating new materials with specific properties .
Analytical Chemistry
In analytical chemistry, 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine can be used as a standard or reference compound due to its well-defined structure and properties. It helps in the calibration of instruments and the validation of analytical methods .
Chemical Synthesis
This compound serves as a building block in organic synthesis. Its reactive groups can participate in multiple types of chemical reactions, making it a versatile reagent for constructing complex organic molecules .
Biological Studies
The compound’s ability to form stable complexes with various biomolecules makes it useful in biological studies. It can be used to probe the function of enzymes, receptors, and other proteins by acting as an inhibitor or a binding partner .
Ionic Liquids
The tert-butyloxycarbonyl group in this compound can be used to create ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have applications in green chemistry as environmentally friendly solvents for reactions and separations .
properties
IUPAC Name |
4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-13-24-15-6-4-14(5-7-15)16(21)22/h4-7H,8-13H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHBUESTDSAMJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid |
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